molecular formula C15H13FN2O2 B5712399 4-fluoro-N'-(phenylacetyl)benzohydrazide

4-fluoro-N'-(phenylacetyl)benzohydrazide

Cat. No.: B5712399
M. Wt: 272.27 g/mol
InChI Key: FHTXHSIKRWYHAX-UHFFFAOYSA-N
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Description

4-fluoro-N’-(phenylacetyl)benzohydrazide is an organic compound with the molecular formula C15H13FN2O2 It is a derivative of benzohydrazide, characterized by the presence of a fluoro group at the 4-position of the benzene ring and a phenylacetyl group attached to the hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N’-(phenylacetyl)benzohydrazide typically involves the reaction of 4-fluorobenzohydrazide with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or chloroform, at room temperature or under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for 4-fluoro-N’-(phenylacetyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques, such as recrystallization or chromatography, would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N’-(phenylacetyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Reduced forms, such as hydrazines or amines.

    Substitution: Substituted derivatives with different functional groups replacing the fluoro group.

Scientific Research Applications

4-fluoro-N’-(phenylacetyl)benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-fluoro-N’-(phenylacetyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. The phenylacetyl group contributes to the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact pathways and molecular targets involved in its biological activities are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N’-(pyridin-2-ylmethylene)benzohydrazide
  • 4-fluoro-N’-(pyridin-4-ylmethylene)benzohydrazide
  • 4-fluoro-N’-(pyridin-3-ylmethylene)benzohydrazide

Uniqueness

4-fluoro-N’-(phenylacetyl)benzohydrazide is unique due to the presence of the phenylacetyl group, which imparts distinct chemical and biological properties compared to other benzohydrazide derivatives. The fluoro group also enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-fluoro-N'-(2-phenylacetyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c16-13-8-6-12(7-9-13)15(20)18-17-14(19)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTXHSIKRWYHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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